molecular formula C12H16N2O3 B11806248 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one

1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one

Cat. No.: B11806248
M. Wt: 236.27 g/mol
InChI Key: GUPVSRNFVFLQBG-UHFFFAOYSA-N
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Description

1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is a heterocyclic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is a derivative of piperidine and pyridine, featuring methoxy groups at the 5 and 6 positions of the pyridine ring. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one typically involves the reaction of 5,6-dimethoxypyridine with piperidin-4-one under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is not well-documented. as a derivative of piperidine and pyridine, it may interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dimethoxypyridin-3-YL)piperidin-4-one is unique due to the presence of methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific applications in research .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(5,6-dimethoxypyridin-3-yl)piperidin-4-one

InChI

InChI=1S/C12H16N2O3/c1-16-11-7-9(8-13-12(11)17-2)14-5-3-10(15)4-6-14/h7-8H,3-6H2,1-2H3

InChI Key

GUPVSRNFVFLQBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)N2CCC(=O)CC2)OC

Origin of Product

United States

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